2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane
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Overview
Description
2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes This compound is characterized by the presence of a 1,3-oxathiolane ring attached to a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane typically involves the reaction of 2,5-dimethoxybenzaldehyde with a thiol and an epoxide under acidic conditions. The reaction proceeds through the formation of an intermediate oxirane, which subsequently reacts with the thiol to form the oxathiolane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the ring closure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiol or a thioether.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The presence of the oxathiolane ring and the methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: A synthetic psychedelic drug with a similar phenyl structure.
2,5-Dimethoxyphenylacetic acid: A compound with similar methoxy substitutions on the phenyl ring.
2,5-Dimethoxyphenyl isothiocyanate: A compound with similar functional groups but different reactivity.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1,3-oxathiolane is unique due to the presence of the oxathiolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
652978-39-7 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-oxathiolane |
InChI |
InChI=1S/C11H14O3S/c1-12-8-3-4-10(13-2)9(7-8)11-14-5-6-15-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
BOLDZMPKKTULLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2OCCS2 |
Origin of Product |
United States |
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